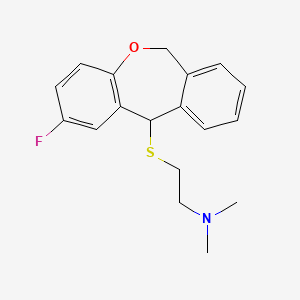
2,4-Pyridinediethanol, 6-methyl-beta,beta,beta',beta'-tetrakis(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Pyridinediethanol, 6-methyl-beta,beta,beta’,beta’-tetrakis(trifluoromethyl)- is a synthetic organic compound characterized by its complex structure and significant fluorine content. The compound’s molecular formula is C14H11F12NO2, and it has a molecular weight of 453.26 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pyridinediethanol, 6-methyl-beta,beta,beta’,beta’-tetrakis(trifluoromethyl)- typically involves multi-step organic reactions. One common method starts with the preparation of 2,4-dihydroxy-6-methylpyridine, which is then subjected to alkylation with 3,3,3-trifluoro-2-hydroxy-2-trifluoromethylpropyl bromide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and requires a strong base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial in industrial settings to optimize the production process and minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Pyridinediethanol, 6-methyl-beta,beta,beta’,beta’-tetrakis(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce various alcohols.
Aplicaciones Científicas De Investigación
2,4-Pyridinediethanol, 6-methyl-beta,beta,beta’,beta’-tetrakis(trifluoromethyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its high fluorine content.
Mecanismo De Acción
The mechanism by which 2,4-Pyridinediethanol, 6-methyl-beta,beta,beta’,beta’-tetrakis(trifluoromethyl)- exerts its effects is primarily through its interaction with specific molecular targets. The compound’s fluorine atoms can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Pyridinediethanol, 6-methyl-beta,beta,beta’,beta’-tetrakis(difluoromethyl)
- 2,4-Pyridinediethanol, 6-methyl-beta,beta,beta’,beta’-tetrakis(pentafluoroethyl)
Uniqueness
Compared to similar compounds, 2,4-Pyridinediethanol, 6-methyl-beta,beta,beta’,beta’-tetrakis(trifluoromethyl)- is unique due to its specific arrangement of trifluoromethyl groups, which impart distinct physicochemical properties. These properties include increased lipophilicity, metabolic stability, and the ability to form strong interactions with biological targets, making it particularly valuable in medicinal chemistry and material science .
Propiedades
Número CAS |
102206-53-1 |
|---|---|
Fórmula molecular |
C14H11F12NO2 |
Peso molecular |
453.22 g/mol |
Nombre IUPAC |
3,3,3-trifluoro-2-[2-[1,1,1,3,3,3-hexafluoro-2-(hydroxymethyl)propan-2-yl]-6-methylpyridin-4-yl]-2-(trifluoromethyl)propan-1-ol |
InChI |
InChI=1S/C14H11F12NO2/c1-6-2-7(9(4-28,11(15,16)17)12(18,19)20)3-8(27-6)10(5-29,13(21,22)23)14(24,25)26/h2-3,28-29H,4-5H2,1H3 |
Clave InChI |
ULLWQEFUQHHPGB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=N1)C(CO)(C(F)(F)F)C(F)(F)F)C(CO)(C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





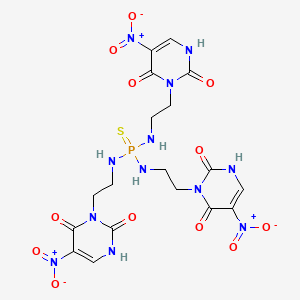
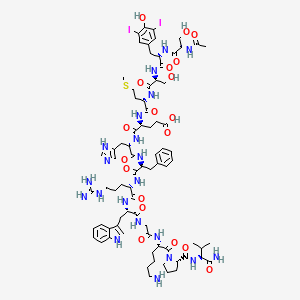
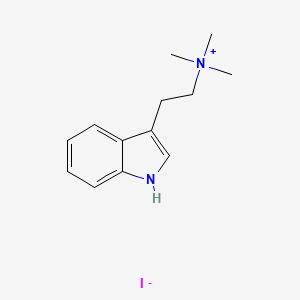


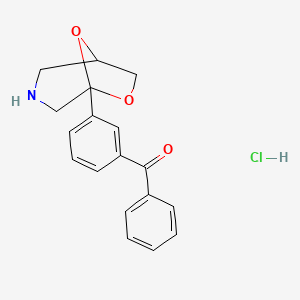
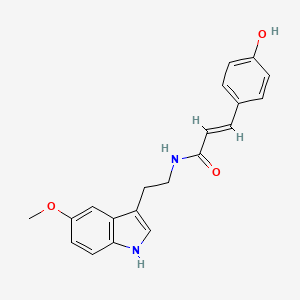
![8-(3-bromophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12770553.png)

